Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone
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Overview
Description
Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone is an organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of two benzoxazole rings, each substituted with a fluorophenyl group, connected through a methanone bridge. Benzoxazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone typically involves the condensation of 2-aminophenol with 4-fluorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring. The overall reaction can be summarized as follows:
Condensation Reaction: 2-aminophenol reacts with 4-fluorobenzoyl chloride in the presence of a base to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone can be compared with other benzoxazole derivatives, such as:
Bis(4-benzhydryl-benzoxazol-2-yl)methane: Similar structure but with benzhydryl groups instead of fluorophenyl groups.
4,4’-Bis(2-benzoxazolyl)stilbene: Contains stilbene linkage instead of methanone bridge.
2,5-Bis(benzoxazol-2-yl)thiophene: Contains thiophene ring instead of phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Properties
CAS No. |
670397-85-0 |
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Molecular Formula |
C27H14F2N2O3 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
bis[2-(1,3-benzoxazol-2-yl)-4-fluorophenyl]methanone |
InChI |
InChI=1S/C27H14F2N2O3/c28-15-9-11-17(19(13-15)26-30-21-5-1-3-7-23(21)33-26)25(32)18-12-10-16(29)14-20(18)27-31-22-6-2-4-8-24(22)34-27/h1-14H |
InChI Key |
HXMVBFSYTWNPMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)F)C(=O)C4=C(C=C(C=C4)F)C5=NC6=CC=CC=C6O5 |
Origin of Product |
United States |
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